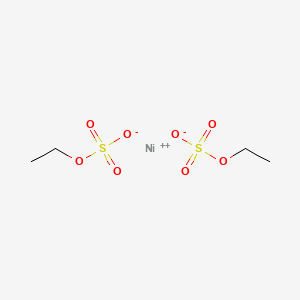

Ethyl hydrogen sulphate, nickel(2+) salt

Description

Significance of Sulfate-Based Nickel(II) Compounds in Chemical Research

Sulfate-based nickel(II) compounds, most notably nickel(II) sulfate (B86663) (NiSO₄), are foundational materials in numerous areas of chemical research and industry. geeksforgeeks.org They are a primary source of the Ni²⁺ ion, making them indispensable in fields like electroplating, where they are used to provide protective and decorative coatings on metals. chemiis.comwikipedia.org

In the realm of catalysis, nickel compounds are investigated for their ability to facilitate and accelerate a wide range of chemical transformations, including hydrogenation and cross-coupling reactions. ontosight.aiceramic-glazes.com Nickel(II) sulfate, for instance, serves as a precursor for various nickel-based catalysts. chemiis.comceramic-glazes.com Furthermore, these compounds are crucial in the development of advanced materials, such as the cathode materials for lithium-ion, nickel-cadmium (NiCd), and nickel-metal hydride (NiMH) batteries. chemiis.comceramic-glazes.com The coordination chemistry of nickel(II) is also a rich area of academic inquiry, with studies focusing on how the nickel ion interacts with different ligands to form complex structures with unique magnetic and electronic properties. wikipedia.orgnih.gov

Table 1: Key Research Applications of Nickel(II) Sulfate

| Application Area | Description |

|---|---|

| Electroplating | Principal electrolyte in nickel plating baths for corrosion resistance and decorative finishes. vedantu.comkiddle.co |

| Catalysis | Precursor for nickel-based catalysts used in hydrogenation and other organic syntheses. chemiis.comceramic-glazes.com |

| Battery Manufacturing | Key component in cathode materials for rechargeable batteries (e.g., NMC, NCA, NiMH). chemiis.comceramic-glazes.com |

| Coordination Chemistry | Used to synthesize complex nickel-containing molecules for studying magnetic and electronic properties. wikipedia.org |

| Chemical Synthesis | A common starting material for the production of other nickel compounds like nickel carbonate and hydroxide (B78521). wikipedia.orgkiddle.co |

Overview of Organic Sulfate Esters and Their Metal Salts

Organic sulfate esters, or organosulfates, are a class of organic compounds characterized by the functional group R-O-SO₃⁻, where R is an organic residue. wikipedia.org They are formally considered esters of an alcohol and sulfuric acid. wikipedia.org These compounds are ubiquitous in both nature and industry. In biological systems, they play roles in the structure of biomolecules like heparin and chondroitin (B13769445) sulfate and are involved in metabolic pathways. wikipedia.org

Industrially, the metal salts of alkyl sulfates are widely used as anionic surfactants in detergents, soaps, and shampoos. wikipedia.org A well-known example is sodium lauryl sulfate. The properties of these salts are dictated by the interplay between the hydrophobic organic "tail" (R group) and the polar, anionic sulfate "head". wikipedia.org The metal cation neutralizes the charge of the sulfate group. Organic sulfate esters are typically prepared as stable alkali metal salts, as the free acid forms are often unstable. taylorfrancis.comresearchgate.net The formation of these esters is a significant area of study, particularly in atmospheric chemistry, where they are recognized as components of secondary organic aerosols. uiowa.eduacs.org

Current Research Landscape for Nickel(II) Ethyl Sulfate and Related Species

Direct and extensive research focusing specifically on Ethyl Hydrogen Sulphate, Nickel(2+) Salt is not widely present in publicly available literature. The compound is primarily listed in chemical databases with basic identifiers. ontosight.aichemnet.com However, the research landscape can be understood by examining studies on its components and related structures.

Current research on nickel(II) complexes is highly active, with a focus on developing new catalysts for organic synthesis. For example, studies report on redox-neutral Ni(II)-catalyzed reactions for creating valuable sulfonyl-containing groups from boronic acids. acs.org Other research investigates the crystal structures and electrochemical properties of novel nickel(II) complexes with various organic ligands, aiming to create catalysts for processes like proton reduction. iucr.org

Research into organosulfates is prominent in atmospheric science, where scientists work to identify and quantify their presence in aerosols to understand their impact on climate and air quality. uiowa.edunih.gov The synthesis and reactivity of organosulfates are also explored, including their reactions with atmospheric oxidants like hydroxyl radicals. copernicus.org The convergence of these fields—nickel catalysis and organosulfate chemistry—suggests a potential research space for compounds like nickel(II) ethyl sulfate, though it remains a niche area.

Academic Research Objectives and Scope for Nickel(II) Ethyl Sulfate

Given the current research landscape, the academic objectives for a detailed study of nickel(II) ethyl sulfate would likely be multi-faceted, focusing on its fundamental chemical properties and potential applications.

Key Research Objectives:

Synthesis and Characterization: A primary objective would be to develop and optimize synthetic routes to produce high-purity nickel(II) ethyl sulfate. Following synthesis, comprehensive characterization using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and thermal analysis would be essential to determine its precise molecular structure, bonding, and stability.

Investigation of Catalytic Activity: A major focus would be to explore its potential as a catalyst. Drawing from the known catalytic abilities of other nickel compounds, researchers would likely test its efficacy in reactions such as hydrogenation, polymerization, and cross-coupling reactions. The ethyl sulfate ligand could influence the solubility and electronic properties of the nickel center, potentially leading to unique catalytic performance.

Coordination Chemistry Studies: The ethyl sulfate anion can act as a ligand, coordinating to the nickel(II) ion. A research objective would be to study the coordination behavior of this ligand and compare it to simpler anions like sulfate or chloride. This would involve investigating the formation of various complexes in solution and in the solid state.

Materials Science Applications: The compound could be explored as a precursor for synthesizing nickel-based materials. For example, controlled thermal decomposition might yield nickel oxides or sulfides with specific morphologies or properties relevant to electronics or catalysis.

The scope of such research would be confined to the laboratory, focusing on fundamental chemical principles. It would aim to fill the knowledge gap regarding this specific compound and determine if its unique combination of a nickel(II) center and an organic sulfate ligand offers advantages over more commonly studied nickel salts.

Table 2: Potential Research Scope for Nickel(II) Ethyl Sulfate

| Research Area | Focus | Potential Techniques |

|---|---|---|

| Synthesis | Development of efficient and pure synthetic methods. | Chemical reaction engineering, purification. |

| Structural Analysis | Determination of crystal and molecular structure. | X-ray Diffraction, NMR, FT-IR Spectroscopy. |

| Catalysis | Evaluation as a catalyst in organic reactions. | High-pressure reactors, Gas Chromatography. |

| Precursor Chemistry | Use in the synthesis of advanced nickel-based materials. | Thermal Gravimetric Analysis (TGA), Electron Microscopy. |

Structure

2D Structure

Properties

CAS No. |

71720-48-4 |

|---|---|

Molecular Formula |

C4H10NiO8S2 |

Molecular Weight |

308.9 g/mol |

IUPAC Name |

ethyl sulfate;nickel(2+) |

InChI |

InChI=1S/2C2H6O4S.Ni/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |

InChI Key |

RCTDJXBPXBKJTD-UHFFFAOYSA-L |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies for Nickel Ii Ethyl Sulfate

Direct Synthetic Routes

Direct synthesis offers a straightforward approach by combining a nickel source with the ethyl sulfate (B86663) precursor, followed by isolation of the target compound.

Reactions Between Nickel(II) Precursors and Ethyl Hydrogen Sulfate

The most fundamental direct synthesis involves the acid-base reaction between a basic nickel(II) salt and ethyl hydrogen sulfate (C₂H₅HSO₄), also known as ethylsulfuric acid. chemicalbook.comwikipedia.org Ethyl hydrogen sulfate is a colorless, oily liquid that is highly soluble in water and behaves as a strong acid, readily reacting with bases. chemicalbook.comlookchem.com

Suitable nickel(II) precursors for this reaction include nickel(II) carbonate (NiCO₃), nickel(II) hydroxide (B78521) (Ni(OH)₂), or nickel(II) oxide (NiO). The reaction with nickel(II) carbonate is often favored due to its ready availability and the benign nature of its byproducts. quora.comchemicalforums.com The reaction proceeds as follows:

In this process, solid nickel(II) carbonate is added portion-wise to an aqueous solution of ethyl hydrogen sulfate until effervescence ceases, indicating the complete neutralization of the acid. chemicalforums.com The resulting aqueous solution contains the desired nickel(II) ethyl sulfate, which can then be isolated. Similarly, nickel(II) hydroxide can be used, yielding water as the only byproduct. byjus.com

Reaction Precursor Summary

| Nickel Precursor | Reactant | Byproducts | Notes |

|---|---|---|---|

| Nickel(II) Carbonate (NiCO₃) | Ethyl Hydrogen Sulfate | Water, Carbon Dioxide | Reaction progress is easily monitored by the cessation of CO₂ effervescence. quora.com |

| Nickel(II) Hydroxide (Ni(OH)₂) | Ethyl Hydrogen Sulfate | Water | A clean reaction with a simple workup. byjus.com |

Optimized Crystallization and Precipitation Techniques

Once the aqueous solution of nickel(II) ethyl sulfate is prepared, the solid salt must be isolated. The choice of crystallization or precipitation technique is crucial for obtaining a product with high purity and good crystal morphology. nih.govresearchgate.net

Evaporative Crystallization: This technique involves the controlled removal of the solvent (typically water) by heating to increase the solute concentration beyond its solubility limit, inducing crystallization. acs.org For nickel salts, the temperature must be carefully controlled to obtain the desired hydrate (B1144303) form. For instance, with nickel(II) sulfate, the hexahydrate form is stable between approximately 31°C and 55°C. nih.govacs.org A similar temperature dependency would be expected for nickel(II) ethyl sulfate.

Antisolvent Crystallization: This method, also known as "salting out," involves adding a second solvent in which the desired salt is insoluble. researchgate.net Ethyl hydrogen sulfate and its salts are soluble in water but show lower solubility in organic solvents like alcohols. solubilityofthings.com Therefore, adding a water-miscible organic solvent such as isopropanol (B130326) or acetone (B3395972) to a concentrated aqueous solution of nickel(II) ethyl sulfate can induce rapid and efficient precipitation of the salt. researchgate.net This method can yield well-formed crystals if the antisolvent is added slowly with controlled agitation.

Repulping: To enhance purity, a process called repulping can be employed. This involves stirring the initially formed, impure crystals in a saturated solution of the pure compound. acs.org This process allows for the dissolution of impurities trapped in the crystal lattice and on the crystal surface, which are then replaced by the pure compound from the saturated solution, significantly improving the final product's purity. acs.org

Indirect Synthetic Strategies

Indirect methods provide alternative pathways to nickel(II) ethyl sulfate, often by leveraging the solubility differences of various inorganic salts or the principles of coordination chemistry.

Anion Exchange Reactions with Existing Nickel(II) Salts

Anion exchange, or metathesis, involves a double displacement reaction between two soluble salts to produce a desired product that is either insoluble or can be readily separated. byjus.comyoutube.com To synthesize nickel(II) ethyl sulfate, a soluble nickel(II) salt, such as nickel(II) chloride (NiCl₂) or nickel(II) nitrate (B79036) (Ni(NO₃)₂), is reacted with a soluble ethyl sulfate salt, like sodium ethyl sulfate (NaC₂H₅SO₄) or calcium ethyl sulfate (Ca(C₂H₅SO₄)₂). wikipedia.org

A potential reaction scheme is:

The success of this method depends on the ability to separate the nickel(II) ethyl sulfate from the sodium chloride byproduct. This could be achieved through fractional crystallization, exploiting differences in solubility at various temperatures.

Alternatively, an anion-exchange resin can be used. acs.orgnih.gov In this approach, a column packed with a resin loaded with ethyl sulfate anions is prepared. A solution of a nickel(II) salt (e.g., NiCl₂) is then passed through the column. The chloride anions in the solution exchange with the ethyl sulfate anions on the resin, resulting in an eluent containing nickel(II) ethyl sulfate.

Anion Exchange Approaches

| Method | Reactants | Principle of Separation |

|---|---|---|

| Salt Metathesis | Soluble Ni(II) Salt (e.g., NiCl₂) + Soluble Ethyl Sulfate Salt (e.g., NaC₂H₅SO₄) | Fractional crystallization based on differential solubility of products. |

Complexation and Ligand Displacement Approaches

Nickel(II) ions in aqueous solution exist as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. docbrown.infowikipedia.org The water molecules in this complex are ligands that can be displaced by other, more strongly binding ligands. While ethyl sulfate is not a particularly strong ligand, this principle can be applied in non-aqueous or mixed-solvent systems.

A more relevant strategy involves starting with a nickel(II) complex containing labile (easily displaced) ligands. For instance, a nickel(II) complex in a solvent like acetonitrile (B52724) could undergo ligand and anion exchange upon the introduction of a source of ethyl sulfate anions. The formation of a stable precipitate or a shift in equilibrium can drive the reaction forward. The stability of the resulting complex is a key factor, and often multidentate ligands are used to form highly stable chelate complexes. docbrown.info While not a common method for preparing simple salts, it remains a valid synthetic consideration in coordination chemistry. acs.org

Control of Reaction Parameters for Purity and Yield

Across all synthetic methodologies, the precise control of reaction parameters is essential to maximize product yield and ensure high purity.

pH: The pH of the reaction medium is critical. In direct synthesis, an excess of the nickel carbonate or hydroxide precursor should be used to ensure all the ethylsulfuric acid is consumed, preventing a highly acidic final solution. In subsequent crystallization steps, maintaining a slightly acidic to neutral pH (typically in the range of 3.5-5.6) is important to prevent the precipitation of nickel(II) hydroxide (Ni(OH)₂), which occurs in basic conditions. researchgate.netgoogle.commdpi.com

Temperature: Temperature influences both reaction kinetics and the solubility of the product. Direct acid-base reactions are often exothermic and may require initial cooling. wikipedia.org Conversely, reactions involving nickel(II) oxide may need heating to proceed. researchgate.net During crystallization, temperature directly affects the degree of supersaturation and the crystal growth rate. Slower cooling or evaporation at a constant, optimized temperature generally leads to larger, purer crystals. acs.org

Concentration and Stoichiometry: The concentration of reactants affects the reaction rate and the supersaturation level during crystallization. Using stoichiometric amounts of reactants is crucial in anion exchange reactions to avoid contamination of the product with unreacted starting materials. In antisolvent crystallization, the rate of addition of the antisolvent and the initial concentration of the nickel salt solution are key parameters for controlling particle size and purity. researchgate.net

Agitation: Proper mixing is necessary to ensure homogeneity and improve reaction rates between solid and liquid phases, such as in the reaction of nickel carbonate with ethyl hydrogen sulfate. google.com During crystallization, controlled stirring prevents localized high supersaturation and promotes uniform crystal growth.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the temperature at which the synthesis is conducted are critical factors that would govern the reaction rate, yield, and purity of the resulting nickel(II) ethyl sulfate.

Solvent Systems: Given that nickel(II) ethyl sulfate is highly soluble in water, an aqueous medium is the most logical choice for its synthesis. ontosight.ai Water serves as an excellent solvent for reactants like nickel(II) carbonate or hydroxide and the acidic precursor, ethyl hydrogen sulfate. The use of an aqueous system facilitates the ionization of the reactants and allows the reaction to proceed efficiently in the homogeneous phase. The polarity of water helps to stabilize the ionic intermediates and the final salt product.

Temperature Profiles: Temperature control is crucial, beginning with the preparation of the ethyl hydrogen sulfate reactant itself. Ethyl hydrogen sulfate is typically produced by reacting ethanol (B145695) with sulfuric acid. This reaction is highly exothermic and must be maintained below 140 °C to prevent the formation of diethyl ether as a byproduct. wikipedia.org

For the subsequent reaction of ethyl hydrogen sulfate with a nickel(II) source (e.g., nickel carbonate), temperature would primarily influence the reaction kinetics. Mild heating, for instance, in the range of 50-70 °C, could be employed to increase the rate of dissolution of the nickel salt and accelerate the acid-base neutralization. However, excessive temperatures should be avoided to prevent potential decomposition of the ethyl sulfate anion or the formation of unwanted side products. A controlled temperature profile, potentially involving an initial heating phase followed by cooling to promote crystallization, would be essential for isolating a pure product. Analogous processes for producing nickel sulfate often involve heating to facilitate the reaction. google.com

The table below illustrates the hypothetical influence of temperature on the synthesis, drawing from general principles.

| Temperature Range | Expected Effect on Synthesis | Potential Issues |

| < 25 °C (Room Temp.) | Slow reaction rate, potentially incomplete reaction. | Low yield in a practical timeframe. |

| 25 °C - 70 °C | Increased reaction rate, efficient dissolution of reactants. | Optimal range for formation of the salt. |

| > 70 °C | Very rapid reaction, but risk of side reactions or decomposition. | Potential for byproduct formation and reduced purity. |

| > 140 °C | Significant risk of decomposition of ethyl sulfate. wikipedia.org | Drastic reduction in yield and purity. |

Stoichiometric Ratios and pH Effects on Product Formation

The precise control of reactant ratios and the pH of the reaction medium are fundamental to maximizing the yield of nickel(II) ethyl sulfate and preventing the formation of impurities.

Stoichiometric Ratios: The synthesis of nickel(II) ethyl sulfate is an acid-base reaction. The nickel(II) ion (Ni²⁺) requires two uninegative ethyl sulfate anions (C₂H₅SO₄⁻) for charge neutrality. Therefore, a stoichiometric molar ratio of 1:2 between the nickel(II) source and ethyl hydrogen sulfate is theoretically required.

The balanced chemical equations would be:

Ni(OH)₂ + 2 C₂H₅HSO₄ → Ni(C₂H₅SO₄)₂ + 2 H₂O (using nickel(II) hydroxide) sciencemadness.org

NiCO₃ + 2 C₂H₅HSO₄ → Ni(C₂H₅SO₄)₂ + H₂O + CO₂ (using nickel(II) carbonate) quora.com

Using a precise 1:2 molar ratio ensures the complete conversion of the starting materials. An excess of the nickel source would result in an impure product containing unreacted solid, while an excess of ethyl hydrogen sulfate would lead to a highly acidic final solution, which could complicate the crystallization and purification process.

The following table outlines the theoretical impact of varying stoichiometric ratios on the product.

| Molar Ratio (Nickel Source : Acid) | Theoretical Outcome |

| 1 : < 2 | Incomplete reaction; final product contaminated with unreacted nickel(II) hydroxide or carbonate. |

| 1 : 2 | Complete reaction; maximizes the yield of nickel(II) ethyl sulfate. |

| 1 : > 2 | All nickel source reacts, but the resulting solution is acidic due to excess ethyl hydrogen sulfate, potentially affecting product isolation. |

pH Effects on Product Formation: The pH of the reaction mixture is a direct consequence of the stoichiometric ratio of the acidic and basic reactants. The reaction begins with the addition of the acidic ethyl hydrogen sulfate to the basic nickel(II) carbonate or hydroxide. As the reaction proceeds, the base is neutralized, and the pH of the solution decreases. The evolution of carbon dioxide gas when using nickel carbonate provides a visual indicator that the reaction is occurring. quora.com

Monitoring the pH is critical for determining the endpoint of the reaction. The reaction is complete when the pH becomes neutral (around 7.0), indicating that all the nickel base has been consumed. Maintaining a final pH in the slightly acidic to neutral range (pH 5.5-7.0) is crucial. If the pH becomes too high (basic), it could lead to the precipitation of unreacted nickel(II) hydroxide. libretexts.org Conversely, a very low final pH indicates a significant excess of acid was used, which is generally undesirable for product isolation. Studies on the solvent extraction of nickel from sulfate solutions consistently show that pH is a critical parameter controlling the state of the nickel ion in solution. researchgate.netjournalssystem.com

Advanced Structural Characterization of Nickel Ii Ethyl Sulfate

X-ray Diffraction Analysis

X-ray diffraction serves as the cornerstone for determining the three-dimensional atomic arrangement within a crystalline solid. For nickel(II) ethyl sulfate (B86663), both single-crystal and powder X-ray diffraction techniques provide critical and complementary information regarding its molecular architecture and bulk purity.

Table 1: Representative Crystallographic Data for Hydrated Nickel(II) Sulfate (Analogous System)

| Parameter | Representative Value (for NiSO₄·6H₂O) |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a, b (Å) | 6.80 |

| c (Å) | 18.3 |

Note: Data is for an analogous compound, nickel sulfate hexahydrate, and serves as a predictive model. arizona.edu

The nickel(II) ion (Ni²⁺) in aqueous environments almost universally adopts a six-coordinate, octahedral geometry. wikipedia.orgchegg.com In hydrated nickel(II) ethyl sulfate, the central nickel atom is expected to be coordinated by six water molecules, forming the complex cation [Ni(H₂O)₆]²⁺. wikipedia.org Single-crystal XRD would precisely measure the Ni-O bond lengths and the O-Ni-O bond angles. In the [Ni(H₂O)₆]²⁺ cation, the Ni-O bond distances are typically in the range of 2.05 to 2.10 Å. researchgate.net The bond angles would be close to the ideal 90° and 180° for a perfect octahedron, with minor deviations due to crystal packing forces and hydrogen bonding. iucr.org

Table 2: Expected Geometric Parameters for the [Ni(H₂O)₆]²⁺ Cation

| Parameter | Expected Value |

|---|---|

| Coordination Number | 6 |

| Geometry | Octahedral |

| Ni-O Bond Length (Å) | ~ 2.05 - 2.10 |

| cis O-Ni-O Angle (°) | ~ 90 |

The supramolecular architecture of the compound is dominated by an extensive network of hydrogen bonds. The coordinated water molecules of the [Ni(H₂O)₆]²⁺ cation act as hydrogen bond donors. wikipedia.org The oxygen atoms of the sulfate group on the ethyl sulfate anion (C₂H₅SO₄⁻) are strong hydrogen bond acceptors. It is expected that the hydrogen atoms of the aqua ligands will form strong O-H···O hydrogen bonds with the sulfonate oxygen atoms of the ethyl sulfate anions. acs.orgresearchgate.net These interactions link the cationic and anionic moieties into a stable three-dimensional lattice. The ethyl groups (C₂H₅) would likely be oriented to minimize steric hindrance within the crystal lattice, potentially engaging in weaker C-H···O interactions.

Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity of a synthesized bulk sample of nickel(II) ethyl sulfate. The analysis involves irradiating a powdered sample with X-rays and measuring the diffraction pattern. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase. nih.gov Any crystalline impurities would be readily identified by the presence of additional peaks not corresponding to the main phase. The positions and relative intensities of the diffraction peaks from the experimental pattern would be compared against a pattern calculated from the single-crystal X-ray diffraction data to confirm the structural identity of the bulk material. mdpi.com

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present and their chemical environment, providing valuable information on the structure and bonding within nickel(II) ethyl sulfate. princeton.edu

The vibrational spectrum of hydrated nickel(II) ethyl sulfate can be understood by considering the contributions from the [Ni(H₂O)₆]²⁺ cation, the ethyl sulfate anion (C₂H₅SO₄⁻), and lattice modes.

Table 3: Predicted Vibrational Modes for Hydrated Nickel(II) Ethyl Sulfate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Coordinated H₂O | O-H Stretching | 3200 - 3500 | IR, Raman |

| Coordinated H₂O | H-O-H Bending | ~1630 | IR |

| Ethyl (C-H) | C-H Stretching | 2850 - 3000 | IR, Raman |

| Ethyl (C-H) | C-H Bending | 1370 - 1470 | IR, Raman |

| Sulfate (S=O) | Asymmetric Stretching (ν₃) | ~1200 - 1250 | IR, Raman |

| Sulfate (S=O) | Symmetric Stretching (ν₁) | ~1050 - 1100 | Raman |

| Ethyl (C-O) | C-O Stretching | ~1000 | IR, Raman |

| Sulfate (S-O) | Bending (ν₄, ν₂) | 450 - 650 | IR, Raman |

Note: Wavenumbers are approximate and can shift based on the specific crystalline environment and hydrogen bonding.

The sulfate group within the ethyl sulfate anion, having reduced symmetry from the free ion (Td), would exhibit distinct vibrational modes. The symmetric stretching (ν₁) is typically strong in the Raman spectrum, while the asymmetric stretching (ν₃) is strong in the infrared spectrum. researchgate.netarizona.edu The presence of the ethyl group will influence these frequencies compared to an inorganic sulfate salt.

The ethyl group will show characteristic C-H stretching and bending vibrations. The stretching vibrations are expected in the 2850-3000 cm⁻¹ region, while bending (scissoring, wagging, twisting) modes appear at lower wavenumbers. mdpi.com

The [Ni(H₂O)₆]²⁺ cation contributes vibrations from the coordinated water molecules and the Ni-O bonds themselves. The O-H stretching modes of the coordinated water appear as a broad band in the IR spectrum, typically shifted to lower frequencies compared to free water due to coordination and hydrogen bonding. researchgate.netacs.org The Ni-O stretching vibrations are expected at lower frequencies, generally below 500 cm⁻¹, and are more readily observed in the Raman spectrum. figshare.com

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Group Vibrations within the Ethyl Sulfate Moiety and Metal-Ligand Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the coordination environment in Nickel(II) ethyl sulfate. The spectrum can be analyzed by considering the vibrations of the ethyl group, the sulfate group, and the metal-ligand bonds.

The ethyl group (CH₃CH₂-) gives rise to characteristic vibrational modes. These include symmetric and asymmetric stretching and bending vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically observed in the 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively. C-C stretching vibrations are generally weak and appear around 1000-1200 cm⁻¹.

The vibrational modes of the sulfate (SO₄²⁻) moiety are particularly sensitive to its coordination environment. A free sulfate ion possesses tetrahedral (Td) symmetry, leading to four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). researchgate.netprinceton.edu In the Td symmetry of an uncoordinated sulfate ion, only the ν₃ and ν₄ modes are infrared active. researchgate.net

However, when the ethyl sulfate anion coordinates to the Nickel(II) ion, its symmetry is lowered. This reduction in symmetry causes the degenerate ν₃ and ν₄ modes to split and the normally IR-inactive ν₁ mode to appear in the spectrum. researchgate.net For instance, in other metal-sulfate complexes, the single asymmetric stretching band (ν₃) around 1100 cm⁻¹ splits into multiple bands, and a weak ν₁ band appears near 1000 cm⁻¹. researchgate.net The coordination of sulfate to a metal cation can cause shifts up to 14 cm⁻¹ in the asymmetric stretching mode compared to the free ion. nih.gov

Furthermore, the low-frequency region of the FTIR spectrum provides information on the metal-ligand vibrational modes. The vibrations corresponding to the Ni-O bonds, formed between the nickel cation and the oxygen atoms of the sulfate group (and potentially water molecules in a hydrated salt), are expected to appear in this region, typically below 600 cm⁻¹.

Table 1: Expected FTIR Vibrational Modes for Nickel(II) Ethyl Sulfate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretching | -CH₃, -CH₂ | 2850-3000 | Symmetric and asymmetric stretches. |

| C-H Bending | -CH₃, -CH₂ | 1375-1470 | Scissoring and bending modes. |

| ν₃ (Asymmetric Stretch) | SO₄ | ~1100-1200 | Expected to be split due to coordination with Ni(II). researchgate.net |

| ν₁ (Symmetric Stretch) | SO₄ | ~1000 | Becomes IR active upon coordination. researchgate.net |

| C-O Stretching | C-O-S | ~1000-1060 | May overlap with sulfate vibrations. |

| ν₄ (Asymmetric Bend) | SO₄ | ~610-650 | Expected to be split due to coordination with Ni(II). researchgate.net |

Raman Spectroscopy for Complementary Vibrational Analysis and Lattice Mode Assignments

Raman spectroscopy provides complementary information to FTIR for the structural analysis of Nickel(II) ethyl sulfate. For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa.

In the case of the sulfate ion, all four fundamental modes are Raman active for the free ion. The symmetric stretch (ν₁) is particularly characteristic, appearing as a very strong, sharp peak around 981 cm⁻¹. wustl.eduresearchgate.net This peak is a reliable indicator of the sulfate group in Raman spectra. wustl.edu The other modes, ν₂ (~450 cm⁻¹), ν₃ (~1105 cm⁻¹), and ν₄ (~611 cm⁻¹), are typically weaker. researchgate.net

Upon coordination to the Nickel(II) ion, similar to the effects seen in FTIR, the reduction in symmetry will cause the degenerate modes (ν₃ and ν₄) to split into multiple components. chemistryjournals.net The positions and splitting patterns of these bands can provide insight into the specific coordination mode of the ethyl sulfate ligand (e.g., monodentate or bidentate).

For the organic ethyl moiety, C-H and C-C vibrations are also Raman active and can be observed, complementing the FTIR data. In the low-frequency region of the Raman spectrum (typically below 300 cm⁻¹), lattice modes can be observed. These modes arise from the collective motions of the ions or molecules in the crystal lattice and are sensitive to the crystal structure and packing.

Table 2: Expected Raman Peaks for Nickel(II) Ethyl Sulfate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| C-H Stretching | -CH₃, -CH₂ | 2850-3000 | Medium-Strong | Symmetric and asymmetric stretches. |

| ν₃ (Asymmetric Stretch) | SO₄ | ~1100-1200 | Weak-Medium | Expected to be split. |

| ν₁ (Symmetric Stretch) | SO₄ | ~981 | Very Strong | Characteristic peak for sulfate. wustl.eduresearchgate.net |

| ν₄ (Asymmetric Bend) | SO₄ | ~610-650 | Weak | Expected to be split. |

| ν₂ (Symmetric Bend) | SO₄ | ~450 | Weak-Medium | Expected to be split. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopic Probes for the Organic Ethyl Hydrogen Sulfate Component

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of the organic component of Nickel(II) ethyl sulfate. However, the presence of the paramagnetic Ni(II) ion significantly complicates the acquisition and interpretation of standard NMR spectra due to signal broadening and large chemical shift ranges.

To understand the expected spectrum, it is instructive to first consider the NMR data for a diamagnetic analogue, such as sodium ethyl sulfate. In the ¹H NMR spectrum of sodium ethyl sulfate, the ethyl group exhibits a characteristic ethyl pattern: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). chemicalbook.com The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4), while the methyl protons are adjacent to two methylene protons, leading to a triplet (n+1 = 2+1 = 3).

Based on data for sodium ethyl sulfate in D₂O, the approximate chemical shifts are:

-CH₂- : ~4.1 ppm (quartet) chemicalbook.com

-CH₃- : ~1.3 ppm (triplet) chemicalbook.com

In the ¹³C NMR spectrum, two distinct signals would be expected for the two carbon atoms of the ethyl group. Based on standard chemical shift tables and data for similar compounds, the methylene carbon bonded to the electron-withdrawing sulfate group would be significantly downfield compared to the methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethyl Sulfate Moiety (Diamagnetic Environment)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | ~4.1 chemicalbook.com | Quartet |

| ¹H | -CH₃- | ~1.3 chemicalbook.com | Triplet |

| ¹³C | -CH₂- | ~60-70 | Singlet |

It is critical to note that for Nickel(II) ethyl sulfate, these signals would be dramatically shifted and broadened due to the paramagnetic nature of the Ni(II) center, as discussed in the following section.

Paramagnetic NMR Studies to Characterize the Nickel(II) Environment

The high-spin d⁸ electronic configuration of the Nickel(II) ion makes it paramagnetic. This property has a profound effect on the NMR spectrum of the ethyl sulfate ligand. The unpaired electrons of the nickel ion create a strong local magnetic field that interacts with the nuclear spins of the ligand, leading to large changes in their resonance frequencies (hyperfine shifts) and rapid nuclear relaxation, which causes significant line broadening.

While challenging to acquire, paramagnetic NMR spectra provide invaluable information about the structure and bonding in the immediate vicinity of the metal center. The observed isotropic hyperfine shift (δ_iso) is the sum of two contributions: the contact shift (δ_con) and the pseudocontact shift (δ_pcs).

Contact Shift (δ_con) : This arises from the delocalization of unpaired electron spin density from the metal ion to the ligand nuclei via the covalent bonds. Its magnitude is proportional to the amount of spin density at the nucleus and provides direct insight into the covalent character of the metal-ligand bond.

Pseudocontact Shift (δ_pcs) : This is a through-space dipolar interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. It provides long-range structural information, similar to a "built-in" shift reagent.

In a paramagnetic NMR study of Nickel(II) ethyl sulfate, the ¹H NMR signals of the ethyl group would be shifted far outside the typical 0-10 ppm diamagnetic range and would be significantly broader than in a diamagnetic compound. The magnitude and direction of the shifts for the -CH₂- and -CH₃- protons would depend on the distance and bonding pathway to the Ni(II) center. The methylene protons, being closer to the paramagnetic center, would likely experience a larger shift and more significant broadening than the terminal methyl protons. Analyzing these shifts can help characterize the disposition of the ethyl sulfate ligand around the nickel ion.

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of d-d Electronic Transitions in Nickel(II) Ethyl Sulfate for Ligand Field Strength Assessment

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the d-orbitals of the Nickel(II) ion. For a typical octahedral Ni(II) complex, such as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, the d⁸ electron configuration gives rise to three spin-allowed d-d transitions from the ³A₂g ground state. docbrown.info Since the coordination environment in Nickel(II) ethyl sulfate is likely to be octahedral (with coordination by ethyl sulfate and/or water molecules), its spectrum is expected to be similar.

The three expected transitions are:

ν₁ : ³A₂g → ³T₂g(F)

ν₂ : ³A₂g → ³T₁g(F)

ν₃ : ³A₂g → ³T₁g(P)

The energies of these absorption bands are directly related to the ligand field splitting parameter (10Dq or Δo) and the Racah inter-electronic repulsion parameter (B). The energy of the lowest transition, ν₁, directly corresponds to 10Dq. The parameters can be calculated from the energies of the observed peaks. researchgate.netresearchgate.net

For the [Ni(H₂O)₆]²⁺ ion, these bands appear in the visible and near-infrared regions. The complex has a characteristic green color because it absorbs light in the red and blue parts of the spectrum, transmitting green light. docbrown.info The UV-Vis spectrum of an aqueous solution of Nickel(II) ethyl sulfate would be dominated by the spectrum of the [Ni(H₂O)₆]²⁺ ion.

Table 4: Typical UV-Vis Absorption Bands and Ligand Field Parameters for Octahedral Ni(II) Complexes

| Transition | Wavelength (nm) (for [Ni(H₂O)₆]²⁺) | Wavenumber (cm⁻¹) (for [Ni(H₂O)₆]²⁺) | Ligand Field Parameter |

|---|---|---|---|

| ν₁: ³A₂g → ³T₂g(F) | ~1250 | ~8,000 | E(ν₁) = 10Dq |

| ν₂: ³A₂g → ³T₁g(F) | ~720 | ~13,900 | E(ν₂) can be used with ν₁ and ν₃ to find B. |

By measuring the absorption maxima for Nickel(II) ethyl sulfate, the value of 10Dq can be determined, which provides a direct measure of the ligand field strength of the ethyl sulfate ligand. Comparing this value to that of other ligands (like water or ammonia) allows for the placement of ethyl sulfate in the spectrochemical series. The Racah parameter, B, provides information about the degree of covalency in the metal-ligand bond (nephelauxetic effect).

Investigation of Charge Transfer Phenomena

The investigation of charge transfer phenomena in nickel(II) complexes is a significant area of research, particularly concerning their photophysical and photochemical properties. While specific studies on ethyl hydrogen sulphate, nickel(2+) salt are not extensively documented in publicly accessible literature, general principles derived from studies of other nickel(II) complexes can provide valuable insights.

Charge transfer transitions, such as metal-to-ligand charge transfer (MLCT), are crucial in determining the excited-state dynamics of these compounds. deepdyve.comresearchgate.net In many nickel(II) complexes, particularly square-planar variants, MLCT excited states play a key role in cross-coupling catalysis. deepdyve.comconicet.gov.ar Upon excitation into singlet MLCT (¹MLCT) absorption bands, ultrafast intersystem crossing to the triplet MLCT (³MLCT) excited state often occurs. deepdyve.com The lifetime of these ³MLCT states is a critical factor for potential applications in photophysics and photochemistry. researchgate.net

However, a major challenge in the study of first-row transition metal complexes, including those of Ni(II), is the presence of low-lying metal-centered (MC) excited states. researchgate.net These MC states can provide a rapid, non-radiative decay pathway for the ³MLCT state, leading to very short excited-state lifetimes, often in the picosecond range. researchgate.net The coordination environment of the Ni(II) ion significantly influences the relative energies of the MLCT and MC states. researchgate.net Strong-field ligands, for instance, can raise the energy of the MC states, potentially prolonging the lifetime of the MLCT excited states and making them more amenable to applications in photocatalysis. researchgate.netconicet.gov.ar

Computational studies, such as time-dependent density functional theory (TD-DFT), are often employed to understand the electronic structure and assign absorption bands to specific electronic transitions in nickel(II) complexes. conicet.gov.ar These studies help in identifying the nature of the transitions, whether they are MLCT, ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. conicet.gov.arbohrium.com For instance, in some Ni(II) aryl halide complexes, visible absorption features have been attributed to multiple charge transfer transitions, with the highest occupied molecular orbitals (HOMOs) being metal-, aryl-, or halide-centered and the lowest unoccupied molecular orbitals (LUMOs) being centered on other ligands. conicet.gov.ar

Further research into the charge-transfer dynamics of a broader range of Ni(II) complexes, including ethyl sulfate salts, would be highly beneficial for a more comprehensive understanding of their potential in various photochemical applications. researchgate.net

Thermal Degradation and Stability Studies

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms and Stability under Varied Atmospheres

Thermogravimetric analysis (TGA) of nickel(II) sulfate hexahydrate reveals a multi-stage decomposition process that is dependent on the atmospheric conditions, such as air or an inert atmosphere like helium. The decomposition typically begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous salt at higher temperatures.

In an air atmosphere, the decomposition of NiSO₄·6H₂O generally proceeds through the following stages:

Dehydration: The initial weight loss corresponds to the removal of the six water molecules of hydration. This process can occur in one or more steps, depending on the heating rate and other experimental conditions.

Decomposition of Anhydrous Salt: Following dehydration, the anhydrous nickel sulfate (NiSO₄) decomposes to form nickel oxide (NiO) and sulfur trioxide (SO₃).

Under an inert atmosphere, such as helium, the decomposition pathway can differ, particularly in the nature of the final solid product. While the initial dehydration steps are similar, the decomposition of the anhydrous salt may yield a mixture of nickel and nickel sulfide (B99878) phases instead of pure nickel oxide.

The following table summarizes the typical decomposition stages for nickel(II) sulfate hexahydrate in air and helium atmospheres, based on published research.

| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Gaseous Products Evolved | Solid Residue |

| Air | 80 - 250 | ~41.3 | H₂O | NiSO₄ |

| > 700 | ~23.1 | SO₃ | NiO | |

| Helium | 80 - 250 | ~41.3 | H₂O | NiSO₄ |

| > 700 | Variable | SO₂, O₂ | Ni, NiSₓ |

Note: The temperature ranges and mass loss percentages are approximate and can vary with experimental conditions such as heating rate and gas flow rate.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Energy Changes

Differential scanning calorimetry (DSC) provides complementary information to TGA by measuring the heat flow associated with thermal events such as phase transitions, dehydration, and decomposition. For hydrated salts like nickel(II) sulfate hexahydrate, the DSC curve will show endothermic peaks corresponding to the energy required for dehydration and subsequent decomposition.

The dehydration of NiSO₄·6H₂O is an endothermic process, as energy is required to break the bonds between the water molecules and the nickel ion. The decomposition of the anhydrous nickel sulfate is also typically an endothermic event. The temperatures of these peaks in the DSC thermogram correspond to the temperatures of maximum reaction rate observed in the TGA curve.

The following table outlines the expected thermal events for nickel(II) sulfate hexahydrate as observed by DSC.

| Thermal Event | Temperature Range (°C) | Peak Type | Associated Process |

| Dehydration | 80 - 250 | Endothermic | Loss of water of hydration |

| Decomposition | > 700 | Endothermic | Decomposition of anhydrous NiSO₄ |

Note: The specific peak temperatures and enthalpies of these transitions would require experimental determination for this compound.

Computational and Theoretical Studies on Nickel Ii Ethyl Sulfate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to model the properties of transition metal complexes like Nickel(II) ethyl sulfate (B86663). DFT methods calculate the electronic structure of a molecule based on its electron density, providing a robust platform for predicting a wide range of molecular properties. universepg.comuctm.edu

A fundamental application of DFT is the optimization of molecular geometry to find the lowest-energy structure of a molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached, corresponding to a minimum on the potential energy surface. For Nickel(II) ethyl sulfate, which likely exists as a hydrated complex such as Ni(H₂O)₆₂ in the solid state or in solution, DFT calculations can predict key structural parameters.

The calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p) for light atoms and LANL2DZ for nickel) to approximate the solutions to the Kohn-Sham equations. universepg.comuctm.edu The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For a hypothetical octahedral [Ni(O-ligand)₆]²⁺ core, typical DFT-calculated bond lengths can be compared with experimental values from analogous structures. universepg.com

Table 1: Illustrative Optimized Geometrical Parameters for a Hydrated Nickel(II) Ion Core Note: This data is representative of a typical octahedral Ni(II) aqua complex as specific DFT results for Nickel(II) ethyl sulfate are not available in the cited literature.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| Ni-O Distance | Bond length between Nickel(II) and a coordinating oxygen atom | 2.05 - 2.15 Å |

| O-Ni-O Angle | Angle between adjacent coordinating oxygen atoms | ~90° (cis) |

DFT calculations are highly effective in predicting spectroscopic properties. After geometry optimization, a frequency calculation can be performed to predict the vibrational spectrum (Infrared and Raman). scienceasia.org These calculations determine the normal modes of vibration and their corresponding frequencies. The predicted spectrum can be compared directly with experimental data to confirm the structure of the synthesized compound and to assign specific vibrational bands to the stretching or bending of particular chemical bonds, such as Ni-O, S=O, or C-H. gatech.eduscirp.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. For a d⁸ ion like Ni(II) in an octahedral environment, these calculations can predict the energies of the spin-allowed d-d transitions (e.g., ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)), providing theoretical support for interpretations based on Ligand Field Theory. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. libretexts.orgnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. unesp.br For a typical high-spin octahedral Ni(II) complex, the HOMO and LUMO are primarily metal d-orbital in character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. uctm.eduresearchgate.net

Table 2: Key Chemical Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

These descriptors help to rationalize the reaction mechanisms and predict how Nickel(II) ethyl sulfate might interact with other chemical species. unesp.br

Molecular Dynamics Simulations for Solution-Phase Behavior and Interfacial Phenomena

While DFT is excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in condensed phases like solutions. acs.org An MD simulation of Nickel(II) ethyl sulfate in water would involve a simulation box containing the ions (Ni²⁺ and C₂H₅SO₄⁻) and a large number of water molecules.

The simulation solves Newton's equations of motion for every atom in the system, with forces calculated from a pre-defined force field. This allows for the study of:

Hydration Structure: MD can reveal the detailed structure of the hydration shells around the Ni²⁺ cation and the ethyl sulfate anion. Analysis of radial distribution functions can determine the average number of water molecules in the first and second coordination spheres and their average distances from the ion. researchgate.net Studies on aqueous Ni²⁺ show a stable, octahedrally coordinated first hydration shell with six water molecules. researchgate.net

Ion Dynamics: The simulation can track the movement of ions and water molecules, allowing for the calculation of diffusion coefficients and the study of water exchange dynamics between the hydration shells and the bulk solvent.

Interfacial Phenomena: MD simulations are also well-suited to model the behavior of ions at interfaces, such as a solid-liquid or liquid-air interface. This can provide insights into processes like surface adsorption or the formation of electrical double layers, which are relevant in applications like electroplating. mdpi.com

Application of Ligand Field Theory to Elucidate Electronic Properties of Nickel(II) Ethyl Sulfate

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes by considering the effect of the ligands' electric field on the energies of the metal's d-orbitals. libretexts.org It is an extension of crystal field theory that incorporates aspects of molecular orbital theory to account for covalent character in metal-ligand bonds. nih.gov

For Nickel(II) ethyl sulfate, the central Ni²⁺ ion has a d⁸ electron configuration. In the presence of an octahedral field of six oxygen-donor ligands (from either water or the sulfate group), the five degenerate d-orbitals of the free ion are split into two sets of different energies: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). researchgate.net

The electronic ground state for a d⁸ ion in an octahedral field is ³A₂g. The energy difference between the t₂g and e_g sets is the ligand field splitting parameter, denoted as 10Dq or Δₒ. The magnitude of 10Dq determines the electronic and magnetic properties of the complex. libretexts.org The electronic absorption spectrum of an octahedral Ni(II) complex is typically characterized by three spin-allowed transitions from the ³A₂g ground state to excited states, which can be visualized using a Tanabe-Sugano diagram for a d⁸ configuration.

The key parameters derived from LFT analysis of an electronic spectrum are:

Ligand Field Splitting Parameter (10Dq): A measure of the strength of the ligand field.

Racah Inter-electronic Repulsion Parameter (B): Accounts for the repulsion between electrons within the d-orbitals. Its value in the complex is typically lower than in the free ion, an effect known as the nephelauxetic effect, which indicates the degree of covalency in the metal-ligand bond. researchgate.net

Advanced Quantum Mechanical Characterization of Bonding and Non-Covalent Interactions

Beyond standard DFT, more advanced computational methods can provide a deeper characterization of the chemical bonds and intermolecular forces within Nickel(II) ethyl sulfate.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated molecular orbitals into localized orbitals that align with Lewis structures, providing a chemically intuitive picture of bonding. scienceasia.org For Nickel(II) ethyl sulfate, NBO analysis can be used to:

Determine the hybridization of the nickel and ligand orbitals involved in bonding (e.g., spᵈ hybridization on the Ni(II) center). researchgate.netscienceasia.org

Quantify the charge transfer between the ligands and the metal center.

Analyze donor-acceptor interactions, revealing the degree of covalency in the Ni-O bonds.

Analysis of Non-Covalent Interactions (NCIs): NCIs are crucial for understanding the crystal packing in the solid state and ion-pairing in solution. nih.govresearchgate.net Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot index can be used to visualize and characterize these weak interactions. researchgate.net For a hydrated salt, these methods can identify and quantify:

Hydrogen Bonds: Between the hydrogen atoms of coordinated water molecules and the oxygen atoms of the ethyl sulfate anions. nih.gov

Ion-Pairing Interactions: The electrostatic forces between the [Ni(ligand)ₓ]²⁺ cation and the C₂H₅SO₄⁻ anions.

Reactivity and Coordination Chemistry of Nickel Ii Ethyl Sulfate

Aqueous Solution Chemistry and Hydration Studies

When dissolved in water, nickel(II) ethyl sulfate (B86663) dissociates to form the nickel(II) cation and the ethyl sulfate anion. The nickel ion is immediately solvated by water molecules, forming a well-defined hydration sphere that dictates its subsequent chemical behavior.

In aqueous solution, the nickel(II) ion exists predominantly as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. docbrown.infowikipedia.org This species has an octahedral geometry, with six water molecules acting as neutral ligands, coordinating to the central nickel ion through the oxygen atoms. wikipedia.org X-ray and neutron diffraction studies on analogous nickel(II) salt solutions have established that these six water molecules form a highly symmetric and stable primary hydration shell. researchgate.net The Ni-O bond distances in this complex are consistently reported to be in the range of 2.002 to 2.087 Å. researchgate.net

The hexaaquanickel(II) ion is a weak acid, undergoing hydrolysis to a limited extent by donating a proton from a coordinated water molecule to the bulk solvent:

[Ni(H₂O)₆]²⁺ ⇌ [Ni(OH)(H₂O)₅]⁺ + H⁺

This equilibrium contributes to the slightly acidic nature of nickel(II) ethyl sulfate solutions. The hydrolytic tendency of the Ni(II) ion can be significant, and in certain environments, such as within peptide structures containing specific amino acid sequences, Ni(II) can induce selective hydrolysis of peptide bonds. nih.gov

While the primary species in dilute aqueous solution is the discrete [Ni(H₂O)₆]²⁺ cation, at higher concentrations, ion association with the ethyl sulfate anion becomes more significant. researchgate.net Studies on the analogous nickel(II) sulfate (NiSO₄) system, which is expected to have similar associative properties, have provided detailed insights into this phenomenon. researchgate.net Dielectric relaxation spectroscopy has revealed the simultaneous presence of multiple types of ion pairs in NiSO₄ solutions. researchgate.net These include fully solvated (double solvent-separated), solvent-shared, and contact ion pairs, where the anion is in direct contact with the cation. researchgate.net The existence of these various species indicates a complex equilibrium in concentrated solutions. researchgate.net

| Ion Pair Type (in analogous NiSO₄ solutions) | Description |

|---|---|

| Contact Ion Pair (CIP) | The Ni²⁺ cation and the sulfate (or ethyl sulfate) anion are in direct contact, with no intervening water molecules. |

| Solvent-Shared Ion Pair (SIP) | The cation and anion are separated by a single layer of coordinated water molecules. |

| Double Solvent-Separated Ion Pair (2SIP) | The cation and anion each retain their own primary hydration shell and are separated by two layers of water molecules. |

Ligand Substitution and Exchange Reactions

The lability of the coordinated water molecules in the [Ni(H₂O)₆]²⁺ ion is central to the reactivity of nickel(II) ethyl sulfate, allowing for a wide range of ligand substitution reactions.

The ethyl hydrogen sulfate anion (CH₃CH₂OSO₃⁻) is a relatively weak coordinating ligand compared to water and other common donors. It is the conjugate base of a strong acid and generally functions as a counter-ion, remaining in the outer coordination sphere. nih.gov However, under non-aqueous conditions or in highly concentrated solutions, it could potentially coordinate to the nickel(II) center. More commonly, it acts as a leaving group during precipitation or crystallization processes. The anion itself is susceptible to hydrolysis, especially under acidic conditions, to yield ethanol (B145695) and sulfuric acid. At elevated temperatures (above 140°C), it can decompose to ethylene (B1197577) and sulfuric acid.

The green solution of nickel(II) ethyl sulfate, characteristic of the [Ni(H₂O)₆]²⁺ ion, undergoes distinct color changes upon the addition of other ligands, signaling the substitution of the coordinated water molecules. docbrown.infolibretexts.org These reactions are typically sequential.

N-donor Ligands: The addition of ammonia (B1221849) (NH₃) or chelating amines like ethylenediamine (B42938) (en) results in the stepwise replacement of water ligands. wikipedia.orglibretexts.org For example, adding ethylenediamine to an aqueous solution of a Ni(II) salt leads to the formation of [Ni(H₂O)₄(en)]²⁺ (pale blue), [Ni(H₂O)₂(en)₂]²⁺ (blue/purple), and finally [Ni(en)₃]²⁺ (violet). libretexts.orgyoutube.com Each step involves the displacement of two water molecules by one bidentate ethylenediamine ligand. youtube.com

O-donor Ligands: Strong O-donor ligands like hydroxide (B78521) (OH⁻) readily displace water to form precipitates. The addition of a base such as sodium hydroxide to a nickel(II) ethyl sulfate solution yields a green precipitate of nickel(II) hydroxide, [Ni(OH)₂(H₂O)₄]. docbrown.info

S-donor and Mixed-donor Ligands: Nickel(II) displays a strong affinity for sulfur donor atoms. It reacts with ligands like thiosemicarbazones (possessing ONS donor sets) and thioethers to form stable complexes. ias.ac.inuu.nl Depending on the stoichiometry and the steric and electronic properties of the ligand, these reactions can yield complexes with different coordination geometries, including distorted octahedral and square-planar structures. ias.ac.innih.gov For instance, reactions with certain N,N',N'',S-tetradentate Schiff base ligands produce square-planar nickel(II) complexes. nih.gov

| Incoming Ligand (Type) | Product Complex Example | Coordination Number Change | Observed Color |

|---|---|---|---|

| Ethylenediamine (N-donor) | [Ni(en)₃]²⁺ | No change (6 → 6) | Violet |

| Hydroxide (O-donor) | [Ni(OH)₂(H₂O)₄] | No change (6 → 6) | Green (precipitate) |

| Cyanide (C-donor) | [Ni(CN)₄]²⁻ | 6 → 4 | Yellow |

| Chloride (Halide donor) | [NiCl₄]²⁻ | 6 → 4 | Yellow/Green |

Electrochemical Properties and Redox Transformations

The nickel(II) center in nickel(II) ethyl sulfate is redox-active. The electrochemical behavior of Ni(II) is highly dependent on the coordination environment, including the nature of the solvent and the coordinating ligands. researchgate.netresearchgate.net In aqueous solution, the [Ni(H₂O)₆]²⁺ ion is difficult to oxidize. However, in the presence of ligands that can stabilize higher oxidation states, a Ni(II)/Ni(III) redox couple can be observed.

Cyclic voltammetry studies on various nickel(II) complexes show that this oxidation is often an irreversible or quasi-reversible process. researchgate.net For example, the oxidation of a Ni(II) complex with sulfonylhydrazone ligands was observed at a peak potential (Epa) of +0.72 V (vs. Ag/AgCl). researchgate.net For a nickel(II) coordination polymer with 4,4′-bipyridine, the Ni(II)/Ni(III) redox couple was observed with an oxidation peak at 0.47 V and a reduction peak at 0.35 V in NaOH solution. mdpi.com The specific potential can be tuned by the electron-donating or electron-withdrawing nature of the ligand; ligands with reduced electron-donating ability can lead to a positive shift in the redox potentials. nih.gov The reduction of Ni(II) to Ni(0) is also possible but can be accompanied by the decomposition of the complex. mdpi.com

| Complex/System | Redox Couple | Observed Potential (V) | Reference Electrode | Notes |

|---|---|---|---|---|

| Ni(II) complex with sulfonylhydrazone | Ni(II) → Ni(III) | +0.72 | Ag/AgCl | Irreversible oxidation peak (Epa) |

| Ni(II) coordination polymer with 4,4'-bipyridine | Ni(II) ↔ Ni(III) | E_ox = +0.47, E_red = +0.35 | Not specified | Quasi-reversible couple in 0.1 M NaOH |

| [Ni(dien)₂]⋅smz₂ complex | Ni(II) → Ni(0) | -1.112 | Ag/AgCl | Irreversible reduction peak |

Investigation of Nickel(II)/(III) and Nickel(II)/(0) Redox Couples

The accessibility of different oxidation states is a key feature of transition metal chemistry. For nickel, the most common oxidation state is +2; however, the +3 and 0 oxidation states are also accessible and play crucial roles in various catalytic and electrochemical processes. The formal redox potentials for these couples are highly dependent on the nature of the ligands coordinated to the nickel center and the solvent system. nyu.edu

The Ni(II)/Ni(III) redox couple is generally less accessible than in heavier group 10 metals. The oxidation of Ni(II) to Ni(III) requires strong σ-donating ligands that can stabilize the higher oxidation state. In the absence of such strongly coordinating ligands, as is the case with the ethyl sulfate anion and water molecules in an aqueous solution of nickel(II) ethyl sulfate, the Ni(II)/Ni(III) potential is expected to be quite high, making oxidation difficult under normal conditions.

Conversely, the Ni(II)/Ni(0) redox couple is central to many nickel-catalyzed cross-coupling reactions. wikipedia.org The reduction of Ni(II) to Ni(0) is often facilitated by phosphine (B1218219) or N-heterocyclic carbene ligands, which stabilize the electron-rich Ni(0) species. In the context of nickel(II) ethyl sulfate without such specialized ligands, the direct electrochemical reduction to Ni(0) is possible, though the potential will be influenced by the specific coordinating environment.

| Nickel Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent |

| [Ni(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) | Ni(II)/Ni(I) | -1.17 | Acetonitrile (B52724) |

| [Ni(tpy)₂]²⁺ (tpy = 2,2':6',2''-terpyridine) | Ni(II)/Ni(I) | -0.89 | Acetonitrile |

| [Ni(salen)] (salen = N,N'-bis(salicylidene)ethylenediamine) | Ni(II)/Ni(I) | -1.2 | DMF |

This table is illustrative and shows the range of redox potentials for common nickel complexes. The specific potential for nickel(II) ethyl sulfate will depend on the exact conditions.

Mechanistic Studies of Electron Transfer Processes

Electron transfer processes involving nickel complexes can occur through either outer-sphere or inner-sphere mechanisms. In an outer-sphere mechanism, the electron transfer occurs without any change in the coordination sphere of the metal ion. The rate of such reactions is primarily governed by the Franck-Condon principle, which requires that the nuclear configurations of the reactants and products are favorable for electron transfer.

For inner-sphere electron transfer, a bridging ligand is shared between the oxidant and the reductant, facilitating the electron transfer. The ethyl sulfate anion itself is not a typical bridging ligand. However, in the presence of other potential bridging ligands, this pathway could become relevant.

Mechanistic studies of electron transfer in nickel-catalyzed reactions often reveal complex pathways involving comproportionation and disproportionation reactions. youtube.com For instance, a Ni(II) species can react with a Ni(0) species to form two equivalents of Ni(I). The stability of the Ni(I) intermediate is highly dependent on the ligand set. For a simple salt like nickel(II) ethyl sulfate in solution, the electron transfer processes are likely to be dominated by outer-sphere mechanisms with solvent molecules playing a key role in stabilizing the transition states.

Thermal and Chemical Decomposition Pathways

The stability of ethyl hydrogen sulphate, nickel(2+) salt is limited by both temperature and chemical environment. Understanding its decomposition pathways is crucial for its handling, storage, and application.

Products and Kinetics of Thermal Decomposition

While specific studies on the thermal decomposition of nickel(II) ethyl sulfate are scarce, the decomposition can be predicted to proceed in a multi-step process based on studies of similar compounds like nickel(II) sulfate hexahydrate and tris(ethylenediamine)nickel(II) sulphate. akjournals.comakjournals.comresearchgate.net

The initial stages of thermal decomposition would likely involve the loss of any coordinated or lattice water molecules. This would be followed by the decomposition of the ethyl sulfate anion. The decomposition of the ethyl sulfate group can proceed through various pathways, including the elimination of ethene and the formation of sulfuric acid, or the release of sulfur oxides. The final solid product at high temperatures is expected to be nickel(II) oxide (NiO). akjournals.com

The kinetics of thermal decomposition of nickel salts have been shown to follow various solid-state reaction models, often described by the Arrhenius equation. The activation energy for the decomposition will depend on the specific step in the decomposition process. For example, studies on nickel sulfate have shown that the decomposition to nickel oxide is a high-temperature process. lookchem.com

Expected Thermal Decomposition Products of Nickel(II) Ethyl Sulfate

| Temperature Range | Expected Solid Product(s) | Expected Gaseous Product(s) |

| Low Temperature | Anhydrous Ni(C₂H₅SO₄)₂ | H₂O (if hydrated) |

| Mid Temperature | NiSO₄ | Ethene, Water, SO₃ |

| High Temperature | NiO | SO₂, O₂ |

This table represents a hypothetical decomposition pathway based on related compounds.

Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)

Hydrolysis: In aqueous solution, the ethyl sulfate anion can undergo hydrolysis to form ethanol and sulfate ions. This reaction is typically slow at neutral pH but can be accelerated under acidic or basic conditions. The nickel(II) ion itself can also undergo hydrolysis, particularly at elevated pH, to form various hydroxo and oxo-bridged polynuclear species, and ultimately precipitate as nickel(II) hydroxide, Ni(OH)₂. researchgate.net The formation of Ni(OH)₂ is a key consideration in the electrodeposition of nickel from aqueous solutions. mst.edu

Further hydrolysis of the nickel ion can occur: Ni²⁺ (aq) + 2OH⁻ (aq) → Ni(OH)₂ (s)

Oxidation: The nickel(II) ion in this compound is relatively resistant to oxidation in aqueous solution by common oxidizing agents due to the high Ni(II)/Ni(III) redox potential in an aquo environment. However, in the presence of strong oxidants and appropriate ligands, oxidation to Ni(III) or even Ni(IV) can be achieved. In alkaline media, the simultaneous oxidation of Ni(II) and other species can occur. For instance, in the presence of sulfite (B76179) and oxygen, Ni(II) can be oxidized to Ni(III) species like NiOOH. researchgate.net The ethyl group of the ethyl sulfate anion is also susceptible to oxidation by strong oxidizing agents, which would lead to the complete degradation of the compound.

Advanced Analytical Methodologies for Research on Nickel Ii Ethyl Sulfate

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is indispensable for separating the components of nickel(II) ethyl sulfate (B86663) and assessing its purity. Different chromatographic methods are employed to analyze the organic and inorganic anionic components of the salt.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of the ethyl sulfate anion and other potential organic impurities. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. The method's robustness makes it suitable for quantifying the organic moiety of the salt. mdpi.comnih.gov

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. By optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a baseline separation of ethyl sulfate from related organic compounds can be achieved. researchgate.net Detection is often performed using a photodiode-array (PDA) detector or, for higher sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.comnih.gov The developed HPLC methods are often designed to be compatible with mass spectrometry, avoiding non-volatile buffers like phosphates. nih.gov

Table 1: Illustrative HPLC Parameters for Ethyl Sulfate Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI-) |

| Injection Volume | 10 µL |

| Typical Retention Time | 4.1 ± 0.2 min acs.org |

Ion Chromatography (IC) is a highly effective method for the simultaneous determination of various anions, including sulfate and ethyl sulfate. nih.gov This technique is particularly useful for quantifying the inorganic sulfate content, which may be present as an impurity, and for the primary ethyl sulfate anion. The separation is performed on a column with an ion-exchange resin. nih.gov An eluent, typically a carbonate-bicarbonate solution or a hydroxide (B78521) solution generated electrolytically, carries the sample through the column. thermofisher.com

The separated anions are detected by a conductivity detector, usually after passing through a suppressor column that reduces the background conductivity of the eluent and enhances the signal of the analyte ions. nih.govchromatographyonline.com This method provides excellent resolution for common anions and alkyl sulfates, with detection limits often in the sub-micromolar range. nih.gov Gradient elution can be employed to separate a wide range of alkyl sulfates and related compounds in a single run. nih.govacs.org

Table 2: Typical Ion Chromatography Conditions for Anion Analysis

| Parameter | Value |

| Column | Anion-exchange (e.g., Dionex IonPac™ AS18) thermofisher.com |

| Eluent | 30 mM KOH (generated electrolytically) thermofisher.com |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity chromatographyonline.com |

| Injection Volume | 25 µL |

| Analytes | Sulfate (SO₄²⁻), Ethyl Sulfate (C₂H₅SO₄⁻) |

Electroanalytical Techniques for Trace Analysis and Speciation

Electroanalytical methods offer high sensitivity for the quantification of the nickel(II) cation and for studying its complexation behavior in solution.

Voltammetry encompasses a group of electroanalytical methods used for the quantitative determination of metal ions, including nickel(II). piscience.org Techniques such as cyclic voltammetry and adsorptive stripping voltammetry (AdSV) are particularly sensitive. researchgate.netmdpi.com AdSV, a highly sensitive method for trace metal analysis, involves a two-step process: preconcentration of the analyte onto the working electrode surface, followed by a potential scan to "strip" the analyte back into the solution, generating a current signal proportional to its concentration. mdpi.com

For Ni(II) analysis, dimethylglyoxime (B607122) (DMG) is commonly used as a complexing agent. mdpi.com The Ni(II)-DMG complex is adsorbed onto the surface of a working electrode (e.g., a carbon-based electrode) at a specific deposition potential. mdpi.comacs.org Subsequent differential pulse voltammetry results in a well-defined stripping peak for the nickel complex, allowing for quantification down to the µg/L (ppb) level. mdpi.com The method's parameters, such as pH, DMG concentration, deposition potential, and deposition time, are optimized to achieve maximum sensitivity. piscience.orgmdpi.com

Table 3: Research Findings on Adsorptive Stripping Voltammetry of Nickel(II)

| Parameter | Optimized Value | Reference |

| Technique | Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | mdpi.com |

| Working Electrode | Screen-Printed Carbon Electrode (SPCE) | mdpi.com |

| Complexing Agent | Dimethylglyoxime (DMG) | mdpi.com |

| Supporting Electrolyte | 0.1 M Ammonia (B1221849)/Ammonium Buffer (pH 9.2) | mdpi.com |

| Deposition Potential (Ed) | -0.7 V | mdpi.com |

| Deposition Time (td) | 120 s | mdpi.com |

| Limit of Detection (LOD) | 0.5 µg/L | mdpi.com |

Potentiometric titration is a classical and reliable electroanalytical technique used to determine the stability constants of metal complexes. hakon-art.com This method can be applied to study the interaction between the nickel(II) ion and the ethyl sulfate ligand or other chelating agents in solution. The technique involves monitoring the potential of a suitable indicator electrode (often a pH glass electrode or an ion-selective electrode) as a titrant is added to the solution containing the metal ion and the ligand. ijnc.ir

Potential Research Applications and Materials Science Contexts of Nickel Ii Ethyl Sulfate

Precursor in Inorganic Materials Synthesis

The utility of nickel(II) salts as precursors is a cornerstone of modern inorganic materials synthesis. The choice of the anion (in this case, ethyl sulfate) can influence solubility, reaction kinetics, and the purity of the final product, but the fundamental chemistry is dictated by the nickel(II) cation.

Fabrication of Nickel-Based Nanomaterials (e.g., Oxides, Sulfides, Metallic Nickel)

Nickel(II) salts are fundamental starting materials for the synthesis of a wide array of nickel-based nanomaterials, which possess unique size-dependent properties compared to their bulk counterparts. These materials are typically produced via "bottom-up" approaches where the dissolved nickel salt is chemically transformed into the desired nanoscale product.

Nickel Oxide (NiO) Nanoparticles: These are often synthesized by the thermal decomposition or precipitation of a nickel precursor. A soluble salt like nickel(II) ethyl sulfate (B86663) could be used to prepare nickel hydroxide (B78521) [Ni(OH)₂] via precipitation with a base (e.g., NaOH). Subsequent calcination (heating) of the nickel hydroxide yields nickel oxide nanoparticles. Different nickel precursors, such as nickel nitrate (B79036) or acetate, have been used in spray pyrolysis methods to create NiO thin films for applications like supercapacitors.